molecular formula C14H22N2O2S B2488907 Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]- CAS No. 203663-01-8

Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-

Cat. No. B2488907
M. Wt: 282.4
InChI Key: CVWHKURTSWYRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methanesulfonamide derivatives often involves complex organic reactions. For instance, one study discusses the high-yield synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide through Sonogashira cross-coupling of N-(4-iodo-2-phenoxyphenyl)methanesulfonamide with 3-phenoxyprop-1-yne, showcasing the compound's chemical versatility and the intricate steps required for its synthesis (Durgadas, Mukkanti, & Pal, 2012).

Molecular Structure Analysis

The molecular structure of Methanesulfonamide derivatives is crucial for understanding their biological and chemical behavior. For example, in the structure of N-(3,4-Dimethylphenyl)methanesulfonamide, the conformation of the N—H bond is anti to the meta-methyl group, indicating how the spatial arrangement of atoms affects its potential interactions and biological activity (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]- and its derivatives undergo various chemical reactions that highlight their reactivity and potential applications. For instance, the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium yields 1-methylsulfonyl-indoles, demonstrating the compound's ability to participate in complex organic reactions (Sakamoto*, Kondo, Iwashita, Nagano, & Yamanaka, 1988).

Physical Properties Analysis

The physical properties of Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]- derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Studies such as those on N-(3,4-Dimethylphenyl)methanesulfonamide provide insights into the compound's structural characteristics and how they influence its physical properties (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for understanding the applications of Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-. For example, the study on the synthesis and potassium channel blocking activity of some (4-methanesulfonamidophenoxy)propanolamines as potential class III antiarrhythmic agents reveals how modifications to the Methanesulfonamide structure can lead to significant biological activities (Connors, Dennis, Gill, & Terrar, 1991).

Scientific Research Applications

Structural Studies

Methanesulfonamide derivatives have been explored for their structural properties. For instance, Dey et al. (2015) studied nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, analyzing their crystal structures and intermolecular interactions using X-ray powder diffraction and Hirshfeld surface analyses (Dey et al., 2015).

Molecular Conformation

Gowda et al. (2007) discussed the structure of N-(3,4-Dimethylphenyl)methanesulfonamide, focusing on its molecular conformation, which is critical in determining its biological activity. They noted that the amide H atoms lie on one side of the benzene ring, suggesting its availability to a receptor molecule during biological interactions (Gowda, Foro, & Fuess, 2007).

Antibacterial Activity

Özdemir et al. (2009) synthesized new sulfonamide derivatives, including methanesulfonicacid hydrazide, and evaluated their antibacterial activities against various bacteria, demonstrating the potential of these compounds in antibacterial applications (Özdemir et al., 2009).

Chemical Synthesis and Characterization

Various studies have focused on the synthesis and characterization of methanesulfonamide derivatives. For example, Sakamoto et al. (1988) discussed the one-step synthesis of 1-methylsulfonylindoles from N-(2-Halophenyl)methanesulfonamides, highlighting the chemical versatility of these compounds (Sakamoto et al., 1988).

Chemoselective Reagents

Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective N-acylation reagents, demonstrating their utility in organic synthesis (Kondo et al., 2000).

Computational Studies

Computational studies like those by Karabacak et al. (2010) have used Density Functional Theory (DFT) to investigate the molecular conformation, NMR chemical shifts, and vibrational transitions of methanesulfonamide derivatives, contributing to a deeper understanding of their molecular properties (Karabacak, Cinar, & Kurt, 2010).

Safety And Hazards

Methanesulfonamide is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-19(17,18)15-11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWHKURTSWYRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.